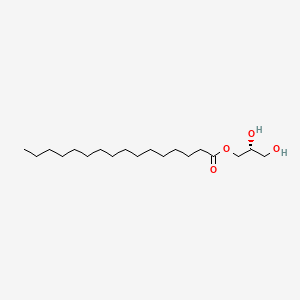

3-Palmitoyl-sn-glycerol

Descripción

The exact mass of the compound 3-Palmitoyl-sn-glycerol; 95% is 330.27700969 g/mol and the complexity rating of the compound is 256. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Palmitoyl-sn-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Palmitoyl-sn-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] hexadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Monoacylglycerols Within Cellular Lipid Pools

Monoacylglycerols (MAGs), including 3-palmitoyl-sn-glycerol, are esters of glycerol (B35011) and a single fatty acid. basicmedicalkey.com While they are present in relatively low concentrations in mammalian tissues compared to diacylglycerols (DAGs) and triacylglycerols (TAGs), they are crucial biochemical intermediates. basicmedicalkey.com MAGs participate in the intricate pathways of lipolysis, the breakdown of fats, and lipogenesis, the synthesis of fats. nih.govresearchgate.net

Cellular lipid pools are dynamic reservoirs of various lipid species that serve diverse functions, from energy storage to cell signaling and membrane structure. Monoacylglycerols are key players in the mobilization of fatty acids from stored TAGs in adipose tissue. nih.gov The breakdown of TAGs yields DAGs and subsequently MAGs, releasing free fatty acids that can be used for energy. oup.com Conversely, MAGs also serve as precursors in the synthesis of more complex glycerolipids. basicmedicalkey.com

The specific monoacylglycerol, 3-palmitoyl-sn-glycerol, is formed when a palmitic acid molecule is esterified to the sn-3 position of the glycerol backbone. basicmedicalkey.com Palmitic acid, a 16-carbon saturated fatty acid, is one of the most common fatty acids in animals and plants.

Stereospecificity of the Sn Glycerol Backbone in Lipid Nomenclature and Research

The nomenclature of glycerolipids relies on the concept of stereospecific numbering (sn) to precisely describe the configuration of substituents on the glycerol (B35011) backbone. lipidmaps.orgavantiresearch.com Glycerol itself is a prochiral molecule, meaning it can be converted into a chiral molecule in a single step. When different acyl groups are attached to the sn-1 and sn-3 positions, the C-2 carbon becomes a chiral center. libretexts.org

The "sn" designation is crucial for differentiating between stereoisomers. avantiresearch.com In the Fischer projection of glycerol, the secondary hydroxyl group at carbon-2 is shown to the left. The carbon atom at the top is designated as C-1, the middle one as C-2, and the bottom one as C-3. avantiresearch.comwikipedia.org Therefore, 3-palmitoyl-sn-glycerol indicates that the palmitoyl (B13399708) group is attached to the third carbon of the glycerol backbone in this specific stereochemical arrangement. basicmedicalkey.com This precision is vital in research as enzymes involved in lipid metabolism often exhibit stereospecificity, meaning they act on or produce only one specific stereoisomer. nih.gov

Structural and Stereochemical Considerations in 3 Palmitoyl Sn Glycerol Research

Importance of sn-Stereoisomerism in Functional Context

The stereospecific numbering (sn) of the glycerol (B35011) backbone is critical in defining the biological role of acylglycerols. The prochiral carbon C2 of the glycerol molecule allows for the existence of stereoisomers when the substituents at sn-1 and sn-3 positions are different. 3-Palmitoyl-sn-glycerol, with a palmitoyl (B13399708) group at the sn-3 position, is a distinct stereoisomer from 1-Palmitoyl-sn-glycerol. This seemingly subtle difference has significant biological consequences.

Enzymes involved in lipid metabolism, such as lipases and acyltransferases, often exhibit a high degree of stereospecificity. For instance, pancreatic lipase (B570770) specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions of triacylglycerols, leaving a 2-monoacylglycerol. researchgate.netnih.gov The metabolic fate of monoacylglycerols is also dependent on their stereochemistry. Studies have shown that the catabolic rates of fatty acids are strongly influenced by their position on the glycerol backbone. nih.gov For example, 2-monoacylglycerols are readily resynthesized into triacylglycerols via the monoacylglycerol acyltransferase pathway, whereas 1(3)-monoacylglycerols are processed at a much slower rate. nih.gov This enzymatic selectivity underscores the importance of the sn-position in determining how 3-Palmitoyl-sn-glycerol is recognized and metabolized within a cell.

Furthermore, the stereochemistry of glycerophospholipids, which can be synthesized from diacylglycerol precursors, is crucial for the structure and function of biological membranes. The specific arrangement of acyl chains at the sn-1 and sn-2 positions influences membrane fluidity, curvature, and the localization and function of membrane-bound proteins. nih.gov Therefore, the stereochemical purity of 3-Palmitoyl-sn-glycerol is a critical factor in experimental studies aiming to elucidate its precise biological functions. libretexts.org

Positional Isomerism in Palmitoylated Glycerols (e.g., 1-Palmitoyl-sn-glycerol vs. 2-Palmitoyl-sn-glycerol)

Positional isomerism in palmitoylated glycerols refers to the different constitutional isomers that arise from the attachment of the palmitoyl group to different hydroxyl groups of the glycerol backbone. The three main positional isomers are 1-Palmitoyl-sn-glycerol, 2-Palmitoyl-sn-glycerol, and 3-Palmitoyl-sn-glycerol (which is the enantiomer of 1-Palmitoyl-sn-glycerol). nih.govnih.gov

The position of the acyl chain significantly impacts the molecule's physical and biological properties. For instance, acyl chain migration can occur between the hydroxyl groups of the glycerol backbone, leading to an equilibrium mixture of isomers. In the case of palmitoylglycero-3-phosphocholine, the fatty acid is predominantly found at the sn-1 position in a 9:1 ratio with the sn-2 isomer at equilibrium. researchgate.net

Metabolically, 1-monoacylglycerols and 2-monoacylglycerols follow different pathways. As mentioned, 2-monoacylglycerols are the primary products of dietary fat digestion and are efficiently used for the resynthesis of triacylglycerols in enterocytes. nih.gov In contrast, 1-monoacylglycerols (and by extension, 3-monoacylglycerols) can be hydrolyzed to free fatty acids and glycerol or be acylated to form diacylglycerols. nih.gov Research on brown trout has indicated that 2-monoacylglycerol is the preferred substrate for monoacylglycerol acyltransferase compared to 1(3)-monoacylglycerol. nih.gov

| Isomer | Structure | Key Metabolic Feature |

|---|---|---|

| 1-Palmitoyl-sn-glycerol | Palmitoyl group at sn-1 position | Metabolized slower than 2-MAGs; can be hydrolyzed or re-acylated. nih.gov |

| 2-Palmitoyl-sn-glycerol | Palmitoyl group at sn-2 position | Primary product of fat digestion; efficiently re-esterified to TAGs. nih.gov |

| 3-Palmitoyl-sn-glycerol | Palmitoyl group at sn-3 position (enantiomer of 1-Palmitoyl-sn-glycerol) | Metabolized similarly to 1-MAGs. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of 3-Palmitoyl-sn-glycerol

The biological activity and physical properties of 3-Palmitoyl-sn-glycerol are intrinsically linked to its three-dimensional conformation. Conformational analysis involves studying the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. Due to the flexibility of the glycerol backbone and the palmitoyl chain, 3-Palmitoyl-sn-glycerol can adopt a multitude of conformations.

For monoacylglycerols like 3-Palmitoyl-sn-glycerol, MD simulations can elucidate:

Acyl Chain Dynamics: The palmitoyl chain is flexible and can adopt various conformations, ranging from highly ordered, all-trans states to more disordered, gauche-rich states. The degree of chain order affects membrane fluidity and packing.

Interactions with Water and Other Molecules: Simulations can model the hydrogen bonding patterns between the hydroxyl groups of the glycerol backbone and surrounding water molecules, as well as interactions with other lipids in a membrane. biorxiv.org

While specific MD simulation studies on 3-Palmitoyl-sn-glycerol are not extensively documented in publicly available literature, simulations of related systems, such as monoacylglycerol layers and triacylglycerol crystals, provide a framework for understanding its likely conformational preferences. nih.govbiorxiv.org These studies suggest that the conformation of the glycerol moiety and the packing of the acyl chains are highly dependent on the surrounding environment, including temperature, pressure, and the presence of other molecules.

Polymorphism and Crystal Structures of Related Palmitoylated Triacylglycerols

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. This phenomenon is common in lipids, particularly in triacylglycerols (TAGs), and significantly affects their physical properties, such as melting point, stability, and solubility. Palmitoylated TAGs, such as tripalmitin (B1682551) (1,2,3-tri-O-palmitoyl-sn-glycerol), exhibit well-documented polymorphic behavior. chemicalbook.com

The three main polymorphic forms of TAGs are α, β', and β, in order of increasing stability and melting point. nih.gov

α (alpha) form: This is the least stable polymorph, characterized by a hexagonal subcell packing of the acyl chains. It has the lowest melting point.

β' (beta prime) form: This form has an intermediate stability and an orthorhombic subcell packing. It is often the desired form in food products due to its smooth texture.

β (beta) form: This is the most stable polymorph, with a triclinic subcell packing. It has the highest melting point and a more coarse crystalline structure. wikipedia.org

The polymorphic behavior of a TAG is influenced by its chemical structure, including the chain length and degree of saturation of its fatty acids, as well as the stereochemistry of their attachment to the glycerol backbone. umn.eduacs.org For example, the crystallization behavior of 1-butyryl-2-stearoyl-3-palmitoyl-glycerol has been studied to understand the complex polymorphism in milk fat. nih.gov

X-ray diffraction (XRD) is a primary technique used to determine the crystal structure and identify the polymorphic form of lipids. The diffraction pattern provides information about the long spacings (related to the lamellar structure) and short spacings (related to the packing of the acyl chains).

| Polymorphic Form | Subcell Packing | Relative Stability | Characteristic Short Spacings (Å) |

|---|---|---|---|

| α | Hexagonal | Least Stable | ~4.15 |

| β' | Orthorhombic | Intermediate | ~3.8 and ~4.2 |

| β | Triclinic | Most Stable | ~4.6 and others |

The study of polymorphism in related palmitoylated triacylglycerols provides a valuable model for predicting the potential solid-state behavior of 3-Palmitoyl-sn-glycerol and its derivatives. Understanding these structural properties is crucial for applications in food science, materials science, and pharmaceuticals.

Biological Roles and Molecular Mechanisms of 3 Palmitoyl Sn Glycerol and Its Derivatives

Roles in Cellular Membranes and Lipid Bilayer Organization (via derivatives)

The attachment of palmitate to proteins, a key derivative process of 3-palmitoyl-sn-glycerol, significantly influences the structure and function of cellular membranes.

Palmitoylation of membrane-associated proteins can alter the physical properties of the lipid bilayer. The insertion of the C16 acyl chain of palmitate into the membrane can increase the order of phospholipids (B1166683) in its vicinity, thereby locally decreasing membrane fluidity. Chronic exposure of cells to high levels of palmitate has been shown to modify the physicochemical properties of membranes by increasing their fluidity, with different fatty acids exhibiting distinct effects. For instance, in INS-1E beta-cells, chronic exposure to palmitate increased membrane fluidity, although to a lesser extent than the monounsaturated fatty acid oleate nih.gov.

The length and saturation of fatty acid chains are determinants of their impact on membrane biophysical properties; unsaturated fatty acids generally form more fluid membranes than saturated fatty acids like palmitate tandfonline.com. The incorporation of palmitic acid into membranes can lead to both entropic and enthalpic stabilization of the system, particularly in membranes with a high percentage of dipalmitoyl phospholipids acs.org.

| Parameter | Effect of Palmitate Incorporation | Source |

| Membrane Fluidity | Can locally decrease fluidity by increasing lipid order, but chronic exposure can increase overall fluidity. | nih.gov |

| Membrane Stability | Can lead to entropic and enthalpic stabilization. | acs.org |

Protein palmitoylation is a critical mechanism for regulating the interaction of proteins with cellular membranes and with other membrane components. This modification enhances the hydrophobicity of proteins, facilitating their association with the lipid bilayer. Palmitoylation can act as a membrane "trap," converting a weak, transient membrane interaction into a stable one. This is particularly important for proteins that have other weaker membrane-targeting signals, such as prenylation or myristoylation nih.gov.

Furthermore, palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, which are enriched in cholesterol and sphingolipids nih.govnih.gov. This localization is crucial for the proper function of many signaling proteins. For example, the palmitoylation of G-protein α subunits enhances their interaction with Gβγ subunits, a key step in G protein-coupled receptor signaling pathways nih.gov.

Palmitoylation can also modulate protein-protein interactions within the membrane. It can either promote or inhibit these interactions by altering the protein's conformation or by making a binding site more or less accessible tandfonline.com. For instance, it can regulate the lateral distribution of a protein within the membrane, potentially relieving a hydrophobic mismatch between the protein's transmembrane helices and the surrounding lipid environment researchgate.net.

| Interaction Type | Role of Palmitoylation | Example | Source |

| Protein-Membrane | Enhances membrane affinity, acts as a membrane anchor. | H- and N-Ras proteins | nih.gov |

| Protein-Protein | Can promote or inhibit interactions by altering conformation or accessibility. | G-protein α subunits with Gβγ subunits | nih.govtandfonline.com |

| Protein-Lipid Domain | Directs proteins to specific microdomains like lipid rafts. | Membrane palmitoylated protein-1 (MPP1) | nih.gov |

Participation in Intracellular Signaling Pathways (via derivatives and metabolic products)

The derivatives and metabolic products of 3-palmitoyl-sn-glycerol are deeply involved in a multitude of intracellular signaling cascades, primarily through the dynamic process of protein palmitoylation.

Protein palmitoylation acts as a molecular switch, akin to phosphorylation, to dynamically regulate the activity of numerous enzymes. This reversible modification allows for rapid control over signaling pathways in response to extracellular stimuli nih.govfrontiersin.org. The attachment and removal of palmitate are catalyzed by palmitoyl (B13399708) acyltransferases (PATs or DHHC enzymes) and acyl-protein thioesterases (APTs), respectively frontiersin.orgmdpi.com.

Palmitoylation can modulate enzyme activity through several mechanisms. It can induce the recruitment of an enzyme to the plasma membrane, which is often a prerequisite for its activation. A classic example is the tyrosine kinase Lck, whose palmitoylation is essential for its localization to the plasma membrane and the subsequent activation of T cell receptor signaling mdpi.commdpi.com. Similarly, the palmitoylation of endothelial nitric oxide synthase (eNOS) is dynamically regulated and affects its activity researchgate.net.

Furthermore, cycles of palmitoylation and depalmitoylation are crucial for the plasma membrane association and signaling functions of RAS-family proteins and G proteins mdpi.com. The reversible nature of this modification allows for the shuttling of proteins between different cellular compartments, thereby controlling their access to substrates and downstream effectors nih.gov.

| Enzyme | Effect of Palmitoylation | Signaling Pathway | Source |

| Lck (Tyrosine Kinase) | Recruitment to plasma membrane, essential for activation. | T cell receptor signaling | mdpi.commdpi.com |

| Endothelial Nitric Oxide Synthase (eNOS) | Dynamically regulated, affects enzyme activity. | Nitric oxide signaling | researchgate.net |

| RAS-family proteins | Required for plasma membrane association and function. | Growth factor signaling | mdpi.com |

Lipids and their derivatives are fundamental signaling molecules in the intricate communication between plants and microbes. The plasma membrane is the primary interface for this interaction, where lipids play crucial roles in pathogen recognition and the subsequent activation of defense responses fz-juelich.deresearchgate.netunimelb.edu.au.

While direct evidence for the specific role of 3-palmitoyl-sn-glycerol is emerging, the involvement of lipid metabolism and signaling in these interactions is well-established. Lipids can act as precursors for signaling molecules or can themselves be recognized by microbial or plant receptors. Alterations in the lipid composition of the plasma membrane are a key part of the plant's defense strategy fz-juelich.demdpi.com.

In the context of plant immunity, lipid-modifying enzymes are regulated to produce specific lipid metabolites involved in signaling cascades. These lipid signals are indispensable for facilitating plant-microbe communication and can contribute to both local and systemic defense responses fz-juelich.demdpi.com. The perception of microbial elicitors at the plasma membrane often triggers changes in lipid metabolism, leading to the generation of second messengers that activate downstream defense pathways researchgate.netanu.edu.au.

Contributions to Lipid Homeostasis in in vitro and in vivo (Non-Clinical Animal) Models

The metabolic fate of 3-palmitoyl-sn-glycerol and its impact on lipid homeostasis have been investigated in various in vitro and non-clinical models. These studies shed light on its digestion, absorption, and subsequent effects on cellular lipid metabolism.

In vitro models of the gastrointestinal tract have been employed to study the digestion of triglycerides rich in palmitic acid. For instance, the digestion of 1,3-dipalmitoyl-2-oleoyl glycerol (B35011) (a related triglyceride) has been assessed using a Caco-2 cell-mediated coupled model. In this system, pancreatic lipase (B570770), which is sn-1,3 regiospecific, hydrolyzes the triglyceride, releasing free fatty acids and 2-monoacylglycerols. The major free fatty acid released was palmitic acid nih.gov. This demonstrates the initial step in the contribution of palmitate from dietary glycerolipids to the body's fatty acid pool.

Studies using cell culture models have further elucidated the effects of palmitate on cellular lipid homeostasis. For example, in INS-1E β-cells, chronic exposure to palmitate, in combination with high glucose, altered mitochondrial function and glucose-induced calcium rise nih.gov. This indicates that an influx of palmitate can significantly impact cellular metabolism and signaling, which are integral aspects of lipid homeostasis. The accumulation of triglycerides in these cells when exposed to fatty acids was found to be glucose-dependent nih.gov.

While direct in vivo studies on 3-palmitoyl-sn-glycerol are limited, the broader effects of dietary palmitic acid on lipid homeostasis in animal models are well-documented. Palmitate can be incorporated into various lipid species, including triglycerides and phospholipids, or can be used as an energy source. The balance between these metabolic fates is crucial for maintaining lipid homeostasis.

| Model System | Key Findings | Relevance to Lipid Homeostasis | Source |

| In vitro gastrointestinal digestion with Caco-2 cells | Pancreatic lipase hydrolyzes palmitate-containing triglycerides, releasing free palmitic acid. | Demonstrates the initial step of dietary palmitate absorption. | nih.gov |

| INS-1E β-cells | Chronic palmitate exposure alters mitochondrial function and leads to triglyceride accumulation. | Highlights the impact of palmitate on cellular metabolism and lipid storage. | nih.gov |

Intermediary Roles in Lipid Storage and Mobilization

3-Palmitoyl-sn-glycerol serves as a key intermediate in two fundamental aspects of lipid metabolism: the synthesis of triglycerides for storage and their subsequent breakdown to release energy.

In the synthesis of triglycerides (lipogenesis), particularly in enterocytes of the small intestine, the monoacylglycerol pathway provides an essential route for the re-assembly of dietary fats. Following the digestion of dietary triglycerides, 2-monoacylglycerols are absorbed and can be isomerized to 1- or 3-monoacylglycerols, including 3-Palmitoyl-sn-glycerol. This molecule then undergoes sequential acylation, where fatty acyl-CoAs are added to the glycerol backbone, ultimately forming a triglyceride. This process is critical for the efficient packaging of dietary fats into chylomicrons for transport throughout the body.

During lipid mobilization (lipolysis), stored triglycerides in adipose tissue are hydrolyzed in a stepwise manner to release fatty acids for energy. This process involves the action of several key enzymes. Adipose triglyceride lipase (ATGL) initiates the process by hydrolyzing triglycerides to diacylglycerols. Hormone-sensitive lipase (HSL) then acts on diacylglycerols to produce monoacylglycerols. Finally, monoacylglycerol lipase (MGL) completes the breakdown by hydrolyzing monoacylglycerols, such as 3-Palmitoyl-sn-glycerol, into glycerol and a free fatty acid. nih.govnih.gov This final step is crucial for releasing the last of the stored fatty acids, making them available to other tissues as an energy source.

The table below summarizes the key enzymes involved in the metabolic pathways of 3-Palmitoyl-sn-glycerol.

| Metabolic Pathway | Key Enzyme | Substrate | Product |

| Triglyceride Synthesis (Monoacylglycerol Pathway) | Monoacylglycerol Acyltransferase (MGAT) | 3-Palmitoyl-sn-glycerol | Diacylglycerol |

| Lipid Mobilization (Lipolysis) | Monoacylglycerol Lipase (MGL) | 3-Palmitoyl-sn-glycerol | Glycerol and Palmitic Acid |

Metabolic Marker Potential in Experimental Systems

The precise measurement of specific lipid molecules, a field known as lipidomics, has opened new avenues for identifying biomarkers associated with various physiological and pathological states. nih.govnih.govox.ac.uk Within this context, 3-Palmitoyl-sn-glycerol is emerging as a potential metabolic marker in experimental systems, reflecting alterations in lipid metabolism.

In studies of metabolic diseases such as obesity and type 2 diabetes, fluctuations in the levels of monoacylglycerols can indicate changes in the rates of lipolysis and triglyceride synthesis. For instance, an accumulation of 3-Palmitoyl-sn-glycerol in adipose tissue or circulation could signify impaired MGL activity or an imbalance in the triglyceride hydrolysis cascade. Lipidomic analyses of plasma samples from individuals with metabolic syndrome have revealed significant alterations in various lipid classes, including mono- and diacylglycerols, highlighting their potential as biomarkers for disease risk and progression. nih.gov

In cancer research, altered lipid metabolism is a hallmark of many cancer cells, which exhibit increased fatty acid uptake and synthesis to support rapid proliferation and membrane biogenesis. Isotopic fatty acid labeling coupled with metabolomic profiling has shown that cancer cells can robustly incorporate exogenous fatty acids like palmitate into a variety of complex lipids, including monoacylglycerols. nih.gov The levels of 3-Palmitoyl-sn-glycerol and other lipid intermediates could therefore serve as indicators of the metabolic reprogramming that occurs in cancer cells.

The table below presents hypothetical data illustrating the potential changes in 3-Palmitoyl-sn-glycerol levels in different experimental models, which could be investigated in lipidomic studies.

| Experimental Model | Condition | Tissue/Fluid | Potential Change in 3-Palmitoyl-sn-glycerol Level | Potential Interpretation |

| Mouse Model of Obesity | High-Fat Diet | Adipose Tissue | Increased | Altered lipolysis or triglyceride synthesis |

| In Vitro Cancer Cell Line | Increased Glucose Uptake | Cell Lysate | Increased | Enhanced de novo lipogenesis and lipid turnover |

| Human Plasma Study | Metabolic Syndrome | Plasma | Altered | Dysregulation of systemic lipid metabolism |

Further research is needed to validate the utility of 3-Palmitoyl-sn-glycerol as a reliable metabolic marker in various experimental and clinical settings. However, its central position in lipid metabolism makes it a promising candidate for future investigations into metabolic health and disease.

Advanced Analytical Methodologies for 3 Palmitoyl Sn Glycerol Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental in lipid analysis, providing the necessary separation of complex mixtures before detection and quantification. For acylglycerol isomers, specific chromatographic approaches are required to resolve molecules with identical mass but different fatty acid positions on theglycerol backbone.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating positional isomers of acylglycerols. The separation mechanism in RP-HPLC is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. For monoacylglycerols, the retention behavior is influenced by the position of the fatty acyl chain on the glycerol (B35011) backbone. Generally, sn-1 and sn-3 isomers (like 3-Palmitoyl-sn-glycerol) are retained more strongly on the column than the corresponding sn-2 isomer.

The choice of mobile phase is critical for achieving optimal resolution. Mobile phases often consist of acetonitrile (B52724) as the main component, modified with solvents like isopropanol, methanol, or ethanol (B145695) to fine-tune the elution properties. The separation is also sensitive to temperature, with sub-ambient column temperatures often improving resolution between closely related isomers. Detection is commonly performed using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-volatile analytes like lipids.

| Parameter | Description | Common Conditions/Options |

|---|---|---|

| Stationary Phase (Column) | The nonpolar medium that interacts with the analytes. | C18 or C8 bonded silica (B1680970); often multiple columns in series for enhanced resolution. |

| Mobile Phase | The polar solvent that carries the analytes through the column. | Gradient or isocratic elution with Acetonitrile/Isopropanol, Acetonitrile/Methanol, or Acetonitrile/Water mixtures. |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min. |

| Column Temperature | Affects separation efficiency and retention times. | Controlled, often sub-ambient to 30°C. |

| Detector | The device used to detect the analytes as they elute. | Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), Mass Spectrometer (MS). |

High-Temperature Gas Chromatography (HTGC) is a well-established method for the analysis of lipids, including monoacylglycerols. Due to their low volatility, acylglycerols require high temperatures (often exceeding 300°C) for successful volatilization and transport through the chromatographic column. This necessitates the use of specialized, thermally stable capillary columns, typically with a dimethylpolysiloxane-based stationary phase.

The sample is injected into a heated inlet, vaporized, and carried by an inert gas (like helium or hydrogen) through the column. Separation is achieved based on the boiling points and interactions of the analytes with the stationary phase. The Flame Ionization Detector (FID) is commonly used for quantification. In an FID, the eluted compounds are burned in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the mass of carbon atoms, allowing for accurate quantification. For improved volatility and chromatographic peak shape, monoacylglycerols are often derivatized, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers, prior to HTGC analysis.

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | The tube containing the stationary phase for separation. | Fused silica capillary column (e.g., 15-30 m) with a high-temperature stationary phase (e.g., 100%-dimethylpolysiloxane). |

| Carrier Gas | Inert gas to move analytes through the column. | Helium or Hydrogen. |

| Inlet Temperature | Temperature at which the sample is vaporized. | ~350°C. |

| Oven Temperature Program | Controlled heating of the column to elute compounds. | Initial temp ~100°C, ramped up to >350°C. |

| Detector | Device for detecting eluted compounds. | Flame Ionization Detector (FID). |

| Detector Temperature | Operating temperature of the FID. | ~370°C. |

| Sample Preparation | Treatment of the sample before injection. | Derivatization (e.g., silylation) to increase volatility. |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool in lipid analysis, providing molecular weight information and structural details through fragmentation analysis. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it offers high sensitivity and selectivity for the analysis of 3-Palmitoyl-sn-glycerol.

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between acylglycerol isomers. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or an adduct of 3-Palmitoyl-sn-glycerol) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information.

While underivatized monoacylglycerol isomers can be challenging to differentiate by MS/MS alone, derivatization can produce isomer-specific fragments. For instance, the analysis of trimethylsilyl (TMS) derivatives of monoacylglycerols by GC-MS reveals distinct fragmentation pathways. The 1-MAG (or 3-MAG) TMS derivative typically shows a characteristic base peak corresponding to the loss of the terminal silylated glycerol portion ([M - 103]+), which is absent or of very low intensity in the spectrum of the 2-MAG isomer. The 2-MAG TMS derivative, in contrast, produces a unique and moderately intense fragment ion at m/z 218. This allows for unambiguous identification of the fatty acid position.

| Isomer Type | Precursor Ion Type | Key Diagnostic Fragment Ion(s) | Significance |

|---|---|---|---|

| 1- or 3-Monoacylglycerol (e.g., 3-Palmitoyl-sn-glycerol) | [M]+• | [M - 103]+ (Base Peak) | Unique and abundant fragment resulting from cleavage of the C1-C2 bond of the glycerol backbone. |

| 2-Monoacylglycerol | [M]+• | m/z 218 | Characteristic fragment for the 2-isomer, absent in the 1-isomer spectrum. |

| Both Isomers | [M]+• | [M - 15]+ | Loss of a methyl group from a TMS moiety, common to both isomers. |

Lipidomics involves the large-scale analysis of lipids in a biological system, and it heavily relies on LC-MS based platforms for the comprehensive profiling of lipid species. These methods can be used for both relative and absolute quantification of 3-Palmitoyl-sn-glycerol in complex samples like plasma or tissue extracts.

In a typical lipidomics workflow, lipids are first extracted from the sample. The extract is then analyzed by LC-MS/MS, where a high-resolution mass spectrometer acquires data in a data-dependent or data-independent manner.

Relative Quantification: This involves comparing the ion intensity of the feature corresponding to 3-Palmitoyl-sn-glycerol across different sample groups (e.g., control vs. treated). This approach is useful for identifying changes in lipid levels.

Absolute Quantification: For this, a known amount of a stable isotope-labeled internal standard (e.g., 3-Palmitoyl-d5-sn-glycerol) is added to the sample before extraction. The concentration of the endogenous 3-Palmitoyl-sn-glycerol is then calculated by comparing its peak area to that of the internal standard. This method corrects for variations in sample preparation and instrument response, providing accurate concentration values.

| Step | Objective | Key Considerations |

|---|---|---|

| 1. Sample Preparation | Extract lipids from the biological matrix. | Addition of an appropriate internal standard for absolute quantification. Use of extraction solvents like chloroform/methanol. |

| 2. Chromatographic Separation | Separate 3-Palmitoyl-sn-glycerol from other lipids and isomers. | RP-HPLC is typically used to resolve isomers and reduce ion suppression. |

| 3. Mass Spectrometry Detection | Detect and identify the target analyte. | High-resolution MS for accurate mass measurement. MS/MS for structural confirmation. |

| 4. Data Processing | Peak detection, integration, and alignment. | Use of specialized software to process raw data and generate a feature list (m/z, retention time, intensity). |

| 5. Quantification | Determine the amount of the analyte. | Relative: Compare peak intensities across samples. Absolute: Calculate concentration based on the peak area ratio to the internal standard. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides unparalleled detail about the chemical structure and stereochemistry of molecules. Both ¹H and ¹³C NMR are powerful tools for the unambiguous confirmation of the palmitoyl (B13399708) group's position on the glycerol backbone of 3-Palmitoyl-sn-glycerol.

In the ¹H NMR spectrum of a 1-monoacylglycerol, the protons on the glycerol moiety exhibit distinct chemical shifts and splitting patterns. The two protons at the sn-3 position (CH₂-3), which is esterified, are shifted downfield compared to the protons at the sn-1 position (CH₂-1). The single proton at the sn-2 position (CH-2) appears as a multiplet. The non-equivalence of the protons on the acylated (sn-3) and non-acylated (sn-1) primary carbons provides definitive evidence of the fatty acid's position. Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity between protons and carbons, solidifying the structural assignment.

| Glycerol Position | Proton Designation | Typical Chemical Shift (δ) in ppm | Multiplicity | Key Feature |

|---|---|---|---|---|

| sn-1 | CH₂-1 | ~3.6 - 3.7 ppm | Multiplet | Protons on the non-esterified primary carbon. |

| sn-2 | CH-2 | ~3.8 - 3.9 ppm | Multiplet | Proton on the secondary carbon bearing a hydroxyl group. |

| sn-3 | CH₂-3 | ~4.0 - 4.2 ppm | Multiplet | Protons on the esterified primary carbon, shifted downfield due to the deshielding effect of the carbonyl group. |

Spectroscopic Characterization Methods Beyond NMR for 3-Palmitoyl-sn-glycerol

While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-Palmitoyl-sn-glycerol, a comprehensive characterization often necessitates the use of complementary spectroscopic techniques. Methods such as mass spectrometry, infrared spectroscopy, and X-ray crystallography provide orthogonal and valuable information regarding the compound's molecular weight, functional groups, and solid-state structure, respectively. These advanced analytical methodologies are crucial for confirming identity, assessing purity, and understanding the physicochemical properties of 3-Palmitoyl-sn-glycerol.

Mass Spectrometry

Mass spectrometry (MS) is an indispensable technique for the determination of the molecular weight and fragmentation pathways of 3-Palmitoyl-sn-glycerol. Due to the low volatility of monoacylglycerols, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, often coupled with liquid chromatography (LC-MS) for prior separation from complex mixtures.

In ESI-MS, monoacylglycerols like 3-Palmitoyl-sn-glycerol typically form protonated molecules, [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, providing valuable structural information. A characteristic fragmentation pathway for monoacylglycerols involves the neutral loss of the glycerol headgroup, resulting in a prominent fragment ion corresponding to the fatty acyl moiety. nih.govresearchgate.net

For 3-Palmitoyl-sn-glycerol (molecular weight: 330.50 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 331.5. The major fragment ion observed in the MS/MS spectrum would result from the neutral loss of glycerol (92.09 g/mol ), leading to an acylium ion derived from palmitic acid.

To enhance volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the hydroxyl groups of 3-Palmitoyl-sn-glycerol are often derivatized, for example, by conversion to their trimethylsilyl (TMS) ethers. The resulting mass spectra show characteristic fragmentation patterns that can be used for identification.

Table 1: Predicted ESI-MS/MS Fragmentation Data for 3-Palmitoyl-sn-glycerol

| Fragment Ion Description | Predicted m/z |

|---|---|

| Protonated Molecule [M+H]⁺ | 331.5 |

| Acylium ion [M+H - H₂O]⁺ | 313.5 |

This table is based on general fragmentation patterns of monoacylglycerols and the specific molecular weight of 3-Palmitoyl-sn-glycerol.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Palmitoyl-sn-glycerol will exhibit characteristic absorption bands corresponding to its ester and hydroxyl functional groups, as well as the long alkyl chain.

The presence of hydroxyl groups (-OH) from the glycerol backbone will be evident as a broad absorption band in the region of 3200-3600 cm⁻¹. rsc.org The ester carbonyl group (C=O) will give rise to a strong, sharp absorption band around 1735-1750 cm⁻¹. rsc.orgresearchgate.net The long palmitoyl hydrocarbon chain will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl bending). mdpi.comumd.edu The C-O stretching vibrations of the ester and alcohol groups will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. rsc.org

Table 2: Characteristic Infrared Absorption Bands for 3-Palmitoyl-sn-glycerol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3360 (broad) | O-H stretching | Hydroxyl (-OH) |

| ~2920 and ~2850 | C-H stretching | Alkyl chain (-CH₂, -CH₃) |

| ~1740 (strong) | C=O stretching | Ester carbonyl |

| ~1465 | C-H bending (scissoring) | Methylene (-CH₂) |

This table is based on general IR correlation tables and data from similar monoacylglycerols. rsc.orgwikipedia.orguc.edu

X-ray Crystallography

X-ray crystallography, particularly X-ray powder diffraction (XRPD), is a key technique for investigating the solid-state properties of 3-Palmitoyl-sn-glycerol, including its crystalline form (polymorphism). Polymorphism is a critical attribute for lipids as it influences their physical properties such as melting point, stability, and bioavailability.

Saturated monoacylglycerols are known to exhibit polymorphism, crystallizing in different forms such as α, β', and β, each with a unique crystal lattice and, consequently, a distinct XRPD pattern. mdpi.comnih.gov The XRPD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are related to the distances between crystal lattice planes (d-spacings) according to Bragg's Law.

Laboratory Synthesis and Derivatization Strategies for 3 Palmitoyl Sn Glycerol

Chemical Synthesis Approaches for Regio- and Stereoselective Production

Chemical synthesis provides a robust platform for producing 3-Palmitoyl-sn-glycerol with high control over its molecular architecture. The key challenge lies in differentiating the three hydroxyl groups of the glycerol (B35011) backbone to ensure the palmitoyl (B13399708) group is attached exclusively to the sn-3 position.

Protecting groups are fundamental tools in the chemical synthesis of specific acylglycerols. jocpr.com They temporarily mask reactive hydroxyl groups, allowing for selective chemical transformations at other positions within the molecule. jocpr.com For the synthesis of 3-Palmitoyl-sn-glycerol, the primary goal is to protect the sn-1 and sn-2 hydroxyls, leaving the sn-3 hydroxyl available for acylation with palmitic acid.

Common strategies involve the use of protecting groups that can form a cyclic acetal (B89532) or ketal with the sn-1 and sn-2 hydroxyls, leveraging their cis-diol-like arrangement in certain conformations. Acetone, for example, can react with a chiral glycerol precursor under acidic conditions to form an isopropylidene ketal, known as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), which protects the sn-1 and sn-2 positions. The remaining free primary hydroxyl at the sn-3 position can then be acylated. Subsequent removal of the isopropylidene group under mild acidic conditions yields the desired 3-monoacylglycerol.

Another widely used class of protecting groups are trityl (triphenylmethyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). jocpr.comgoogle.comwiley-vch.de These bulky groups preferentially react with the less sterically hindered primary hydroxyl groups of glycerol. By carefully controlling reaction conditions, it is possible to selectively protect the sn-1 position, followed by protection of the sn-2 position, and then acylation at sn-3. Orthogonal protecting groups, which can be removed under different conditions, allow for sequential and selective manipulation of the hydroxyl groups. jocpr.com For instance, a silyl ether at sn-1 and a benzyl (B1604629) ether at sn-2 could be used, allowing for selective deprotection and acylation steps.

Table 1: Common Protecting Groups in Glycerol Synthesis

| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Selectivity |

|---|---|---|---|---|

| Isopropylidene | - | Acetone, Acid catalyst (e.g., TsOH) | Mild acid (e.g., Acetic acid) | Protects sn-1 and sn-2 of a chiral precursor |

| Benzylidene | Bn | Benzaldehyde, Acid catalyst | Hydrogenolysis, Acid hydrolysis | Protects 1,2- or 1,3-diols |

| Trityl | Tr | Trityl chloride, Base (e.g., Pyridine) | Mild acid (e.g., Formic acid) | Preferentially protects primary hydroxyls |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) | Protects hydroxyls, tunable selectivity |

| Benzoyl | Bz | Benzoyl chloride, Base | Base hydrolysis (e.g., NaOMe) | Economical hydroxyl protection |

The synthesis of enantiomerically pure 3-Palmitoyl-sn-glycerol can start from either chiral or achiral starting materials.

From Chiral Precursors: The use of a "chiral pool" precursor, a readily available and inexpensive enantiopure molecule, is a common strategy. D-mannitol is a classic starting material. Through a series of established reactions, D-mannitol can be converted into 1,2-isopropylidene-sn-glycerol. This key intermediate has the correct stereochemistry at the sn-2 carbon and a protected diol system at the sn-1 and sn-2 positions. The free primary hydroxyl group at the sn-3 position is then acylated with palmitoyl chloride or activated palmitic acid. The final step is the careful removal of the isopropylidene protecting group to yield 3-Palmitoyl-sn-glycerol. Other chiral precursors, such as L-serine or L-ascorbic acid, can also be adapted for this purpose.

From Achiral Precursors: Starting with achiral glycerol is more challenging as it requires the introduction of stereochemistry. One approach involves enzymatic resolution, where an enzyme selectively acylates one of the primary hydroxyl groups of glycerol, creating a mixture of the monoacylglycerol and remaining glycerol that can be separated. Alternatively, a prochiral glycerol derivative can be desymmetrized using a chiral catalyst or reagent to achieve stereoselective acylation. While often involving more complex synthetic design, these routes can be efficient and avoid reliance on the availability of specific chiral pool molecules.

Enzyme-Assisted Synthesis for High-Purity Derivatives

Enzymatic methods, particularly those using lipases, offer a powerful alternative to purely chemical synthesis. Lipases (triacylglycerol acylhydrolases) can exhibit high levels of regio- and stereoselectivity under mild reaction conditions, minimizing the need for protecting groups and reducing the formation of unwanted byproducts. researchgate.net

Lipases are widely used for the synthesis of structured lipids due to their specificity. researchgate.net Many lipases are sn-1,3 specific, meaning they selectively catalyze reactions at the outer positions of the glycerol backbone. researchgate.net This property can be exploited in several ways to produce 3-Palmitoyl-sn-glycerol.

Esterification: In a reaction between glycerol and palmitic acid (or an activated form like a vinyl or ethyl ester) in a non-aqueous solvent, an sn-1,3 specific lipase (B570770) can be used. researchgate.net By controlling the stoichiometry and reaction conditions, the synthesis can be directed towards mono-acylation. While this would typically produce a mixture of 1-palmitoyl-rac-glycerol, the use of a stereoselective lipase or a modified chiral glycerol substrate can enhance the production of the desired sn-3 isomer. For example, the lipase from Candida antarctica B (often immobilized as Novozym 435) is a versatile biocatalyst used for various esterification reactions. scirp.orgnih.gov

Hydrolysis: An alternative strategy involves the selective hydrolysis of a triglyceride. For instance, starting with tripalmitin (B1682551), a non-specific lipase could be used under controlled conditions to partially hydrolyze the triglyceride, yielding a mixture of di- and monoacylglycerols. A more refined approach uses an sn-1,3 specific lipase, such as that from Rhizomucor miehei, which would hydrolyze the acyl chains at the sn-1 and sn-3 positions of a triglyceride, primarily leaving the sn-2 monoacylglycerol. acs.org To obtain the sn-3 isomer, one could start with a specifically designed triglyceride and use a lipase with the desired selectivity.

The choice of solvent, water activity, and the physical form of the enzyme (e.g., immobilized vs. free) are critical parameters that must be optimized to achieve high yields and purity in lipase-catalyzed reactions. researchgate.net

Isotope-labeled compounds are indispensable tools for studying metabolic pathways in vivo. nih.gov Stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into 3-Palmitoyl-sn-glycerol to trace its absorption, distribution, and conversion into other lipids. nih.govresearchgate.net

The synthesis of these labeled derivatives often employs a chemoenzymatic approach. acs.orgacs.org For example, palmitic acid chemically labeled with deuterium (palmitic acid-d₃₁) can be enzymatically esterified to a glycerol backbone. acs.org Using a lipase with high regioselectivity is crucial to ensure the labeled acyl chain is placed at the correct sn-3 position. This combination of efficient chemical labeling and specific enzymatic catalysis allows for the production of high-purity, isotopically labeled tracers. acs.orgacs.org

These tracers can be administered and their metabolic fate tracked using mass spectrometry. nih.gov This technique allows researchers to quantify rates of lipolysis, fatty acid oxidation, and the synthesis of more complex lipids like triglycerides and phospholipids (B1166683), providing critical insights into lipid metabolism in health and disease. nih.gov

Table 2: Examples of Isotope Tracers in Lipid Metabolism

| Isotope Tracer | Isotope(s) | Typical Application |

|---|---|---|

| [¹³C₁₆]-Palmitic Acid | ¹³C | Tracing fatty acid incorporation into triglycerides and oxidation to CO₂. |

| [d₃₁]-Palmitic Acid | ²H | Measuring fatty acid flux and turnover. |

| [¹³C₃]-Glycerol | ¹³C | Quantifying whole-body lipolysis and glycerol kinetics. nih.gov |

| 3-([d₃₁]-Palmitoyl)-sn-glycerol | ²H | Studying the specific metabolic fate of monoacylglycerols from the sn-3 position. |

Synthesis of Analogs and Conjugates of 3-Palmitoyl-sn-glycerol for Research Applications

Modifying the structure of 3-Palmitoyl-sn-glycerol creates molecular probes and analogs used to investigate biological processes or to develop novel delivery systems.

Analogs: Analogs can be synthesized by altering either the acyl chain or the glycerol backbone. For instance, the palmitoyl chain could be replaced with a fluorescently tagged fatty acid to visualize its uptake and localization within cells. Alternatively, a non-hydrolyzable ether linkage could be substituted for the ester bond to create a metabolic inhibitor, helping to identify enzymes that process monoacylglycerols.

Conjugates: The free sn-1 and sn-2 hydroxyl groups of 3-Palmitoyl-sn-glycerol provide attachment points for conjugating other molecules. For example, drugs, peptides, or imaging agents can be chemically linked to the glycerol backbone. mdpi.com These conjugates can be used in drug delivery systems, where the lipid moiety enhances the solubility and bioavailability of lipophilic drugs. chemimpex.com The synthesis of such conjugates often involves multi-step chemical reactions, including the use of protecting groups to ensure selective attachment to either the sn-1 or sn-2 position. Techniques like "click chemistry" provide efficient and specific methods for creating these complex molecules. mdpi.com These research tools are valuable for studying lipid-protein interactions, developing targeted therapies, and understanding the roles of specific monoacylglycerol isomers in cellular signaling.

Emerging Research Frontiers and Future Directions in 3 Palmitoyl Sn Glycerol Studies

Investigation of 3-Palmitoyl-sn-glycerol in Underexplored Biological Systems

While much of the research on 3-palmitoyl-sn-glycerol has centered on well-characterized mammalian systems and model organisms like Saccharomyces cerevisiae nih.gov, a significant frontier lies in the investigation of its roles in less-explored biological niches. These underexplored systems present unique metabolic and signaling paradigms that could reveal novel functions of this monoacylglycerol.

Marine Organisms: The diverse and often extreme environments of marine ecosystems have driven the evolution of unique lipid metabolic pathways. Organisms such as marine invertebrates have been found to contain high concentrations of plasmalogens, a class of glycerophospholipids, in their tissues. mdpi.com The biosynthesis and degradation of these and other complex lipids invariably involve monoacylglycerol intermediates like 3-palmitoyl-sn-glycerol. Future research could focus on how the metabolism of 3-palmitoyl-sn-glycerol is adapted to factors such as low temperatures, high pressure, and unique dietary sources in marine life.

Extremophiles: Organisms thriving in extreme conditions, such as high temperatures, salinity, or pH, possess specialized cellular machinery, including unique lipid compositions in their membranes. Investigating the turnover and signaling roles of 3-palmitoyl-sn-glycerol in these organisms could provide insights into how lipids contribute to cellular stability and function under duress.

Host-Pathogen Interactions: The interplay between hosts and pathogens involves a complex biochemical battle, with lipids playing a crucial role. Pathogens can manipulate host lipid metabolism to their advantage, and host cells, in turn, can utilize lipid-based signaling to mount an immune response. nih.gov For instance, protein palmitoylation, a modification that can be influenced by the availability of palmitoyl-CoA derived from lipids like 3-palmitoyl-sn-glycerol, is critical for the virulence of some bacteria and viruses. frontiersin.org Future studies could explore the specific flux of 3-palmitoyl-sn-glycerol during infection and its impact on the function of immune cells and the lifecycle of pathogens.

| Biological System | Potential Research Focus | Significance |

| Marine Organisms | Role of 3-palmitoyl-sn-glycerol in membrane adaptation to cold and pressure. | Understanding lipid metabolism in unique ecological niches. |

| Extremophiles | Contribution of 3-palmitoyl-sn-glycerol to membrane stability and signaling in extreme environments. | Discovery of novel enzymatic pathways and lipid functions. |

| Host-Pathogen Interactions | Manipulation of 3-palmitoyl-sn-glycerol pools by pathogens and its role in immune signaling. | Identifying new targets for antimicrobial therapies. |

Development of Advanced in vitro Models for Studying 3-Palmitoyl-sn-glycerol Metabolism

To dissect the intricate metabolic pathways involving 3-palmitoyl-sn-glycerol, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more physiologically relevant in vitro models. These advanced systems offer a more accurate representation of the cellular microenvironment and intercellular interactions.

Three-Dimensional (3D) Spheroids: 3D spheroid cultures, which are self-assembled spherical aggregates of cells, better mimic the architecture of tissues compared to 2D monolayers. mdpi.com In the context of cancer research, 3D spheroids have been shown to recapitulate in vivo-like metabolic gradients, including regions of hypoxia and nutrient deprivation, which can significantly impact lipid metabolism. nih.gov Studying the metabolism of 3-palmitoyl-sn-glycerol in these models can provide a more accurate picture of its role in processes like energy storage and signaling within a tumor microenvironment. portlandpress.comresearchgate.net For example, hepatocyte spheroids have been used to model steatosis, a condition characterized by lipid accumulation, and could be a valuable tool for studying the dysregulation of 3-palmitoyl-sn-glycerol metabolism. mdpi.com

Organ-on-a-Chip Technology: Organ-on-a-chip platforms represent a significant leap forward in in vitro modeling, allowing for the creation of microfluidic devices that recapitulate the key functional units of organs. mdpi.comnih.gov These systems can incorporate multiple cell types and even simulate physiological fluid flow and mechanical cues. mdpi.comnih.gov A "liver-on-a-chip," for instance, could be used to study the intricate processing of dietary fats and the role of 3-palmitoyl-sn-glycerol in hepatic lipid homeostasis with a high degree of physiological relevance. uni-tuebingen.de Multi-organ-chips that connect different tissue models, such as a gut-liver axis, could further elucidate the systemic metabolism of 3-palmitoyl-sn-glycerol. mdpi.com

| In Vitro Model | Key Features | Application in 3-Palmitoyl-sn-glycerol Research |

| 3D Spheroids | Mimic tissue architecture and metabolic gradients. nih.gov | Studying lipid metabolism in a tumor microenvironment; modeling diseases like steatosis. mdpi.com |

| Organ-on-a-Chip | Recapitulate organ-level function with microfluidics and multiple cell types. nih.gov | Investigating hepatic lipid processing; modeling multi-organ lipid metabolism. mdpi.com |

Integration of Multi-Omics Data for Comprehensive Understanding of Lipid Networks

A holistic understanding of the roles of 3-palmitoyl-sn-glycerol requires looking beyond this single molecule and examining its place within the broader network of cellular components. The integration of various "omics" disciplines is a powerful approach to achieving this comprehensive view.

Lipidomics: Advances in mass spectrometry have enabled the field of lipidomics, the large-scale study of cellular lipids. creative-proteomics.com Detailed lipidomic analyses can quantify the levels of 3-palmitoyl-sn-glycerol and a vast array of other lipid species simultaneously, providing a snapshot of the lipidome under different conditions. d-nb.infonih.gov This allows researchers to identify correlations between 3-palmitoyl-sn-glycerol levels and changes in other lipids, offering clues about metabolic fluxes and pathway interconnections.

Proteomics: Proteomics, the study of the entire protein complement of a cell, can identify and quantify the enzymes involved in the synthesis and degradation of 3-palmitoyl-sn-glycerol, such as lipases and acyltransferases. nih.govacs.org By combining proteomics with lipidomics, researchers can link changes in the abundance or activity of these enzymes to alterations in 3-palmitoyl-sn-glycerol levels. creative-proteomics.com This integrated approach can help to elucidate the regulatory mechanisms controlling the cellular pool of this monoacylglycerol. mdpi.com

Genomics: Integrating genomic data can provide further insights by identifying genetic variations that influence the expression or function of lipid-metabolizing enzymes. researchgate.netnih.govhelsinki.fi For example, genome-wide association studies (GWAS) can pinpoint single nucleotide polymorphisms (SNPs) associated with altered lipid profiles, potentially including variations that affect 3-palmitoyl-sn-glycerol levels.

| Omics Discipline | Data Provided | Integrated Insight |

| Lipidomics | Comprehensive profile of cellular lipids, including 3-palmitoyl-sn-glycerol. d-nb.infonih.gov | Identification of lipid network perturbations. |

| Proteomics | Abundance and post-translational modifications of lipid-metabolizing enzymes. nih.govacs.org | Linking enzymatic activity to lipid levels. creative-proteomics.com |

| Genomics | Genetic variations influencing lipid metabolism. researchgate.netnih.govhelsinki.fi | Understanding the genetic basis of lipid profile variations. |

Computational Modeling and Simulation of 3-Palmitoyl-sn-glycerol Interactions

Computational approaches are becoming increasingly indispensable for understanding the behavior of lipid molecules at a level of detail that is often inaccessible to experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 3-palmitoyl-sn-glycerol within a lipid bilayer, providing insights into its orientation, interactions with neighboring lipids, and influence on membrane properties. nih.govhw.ac.uk These simulations can also be used to study the interaction of 3-palmitoyl-sn-glycerol with membrane proteins, such as enzymes and receptors. nih.govibm.com For instance, simulations could predict how the presence of 3-palmitoyl-sn-glycerol in a membrane might alter the conformation or activity of a nearby ion channel or G protein-coupled receptor.

Quantum Mechanics (QM) Studies: For a more detailed understanding of the chemical reactivity of 3-palmitoyl-sn-glycerol, quantum mechanics calculations can be employed. These methods can elucidate the electronic structure of the molecule and provide insights into the mechanisms of enzymatic reactions in which it participates.

| Computational Method | Application to 3-Palmitoyl-sn-glycerol | Potential Discoveries |

| Molecular Dynamics (MD) Simulations | Modeling the behavior of 3-palmitoyl-sn-glycerol in membranes and its interactions with proteins. nih.govresearchgate.net | Understanding its influence on membrane properties and protein function. |

| Quantum Mechanics (QM) Studies | Investigating the electronic structure and reactivity of 3-palmitoyl-sn-glycerol. | Elucidating the mechanisms of enzymatic reactions involving this molecule. |

Design of Novel Probes and Tools for Tracking 3-Palmitoyl-sn-glycerol Dynamics in Live Cells

A major challenge in lipid research is the ability to visualize and track the movement and transformation of specific lipid molecules within living cells in real-time. The development of novel chemical probes and biosensors is a key frontier in addressing this challenge.

Fluorescent Probes: The design of fluorescently tagged analogs of 3-palmitoyl-sn-glycerol could enable its direct visualization using fluorescence microscopy. acs.orgethz.chnih.govasm.org These probes could be used to track the localization of 3-palmitoyl-sn-glycerol to specific organelles, such as the endoplasmic reticulum or lipid droplets, and to monitor its trafficking between cellular compartments. Challenges in probe design include ensuring that the fluorescent tag does not significantly alter the biological activity of the molecule. acs.orgethz.chnih.gov Miniaturized fluorescent probes that incorporate a fluorophore into the inhibitor structure itself are a promising approach to overcome some of these limitations. acs.orgethz.chnih.gov

Clickable Probes: "Click chemistry" provides a powerful tool for bioorthogonal labeling, where a small, non-disruptive chemical handle (like an azide (B81097) or alkyne) is incorporated into a molecule of interest. nih.govnih.gov A "clickable" version of 3-palmitoyl-sn-glycerol could be introduced to cells, where it would be metabolized and incorporated into other lipids. Subsequently, a fluorescent reporter molecule can be attached via a highly specific click reaction, allowing for the detection and imaging of the metabolic fate of the initial probe. nih.govnih.govacs.org This strategy has been successfully used to label various classes of lipids and their metabolic products. nih.govnih.gov

Biosensors: The development of genetically encoded or synthetic biosensors that can specifically recognize 3-palmitoyl-sn-glycerol and produce a measurable signal (e.g., a change in fluorescence) would be a significant breakthrough. mdpi.com Such biosensors could provide real-time information on the concentration and dynamics of 3-palmitoyl-sn-glycerol in living cells with high spatial and temporal resolution. While biosensors for other lipids and related molecules are being developed, specific sensors for monoacylglycerols are an area of active research. tandfonline.comnih.govdaneshyari.comnih.gov

| Tool | Principle | Application for 3-Palmitoyl-sn-glycerol |

| Fluorescent Probes | A fluorescent tag is attached to the molecule of interest. acs.orgethz.chnih.govasm.org | Direct visualization of localization and trafficking in live cells. |

| Clickable Probes | A small chemical handle allows for subsequent attachment of a reporter molecule. nih.govnih.govacs.org | Tracking the metabolic fate and incorporation into other lipids. |

| Biosensors | A molecule that produces a signal upon binding to the target. mdpi.com | Real-time monitoring of concentration and dynamics in living cells. |

Q & A

Q. What are the established synthetic routes for 3-Palmitoyl-sn-glycerol in laboratory settings?

The synthesis of 3-Palmitoyl-sn-glycerol typically involves stereospecific acylation of the glycerol backbone. A common approach is the use of protective group chemistry to ensure regioselectivity at the sn-3 position. For example, diacylglycerol intermediates (e.g., 1,2-diacyl-sn-glycerol iodohydrin) can react with silver salts of protected phosphates or acyl donors under controlled conditions. Subsequent deprotection yields the target compound . Purification often employs gradient solvent systems (e.g., toluene:acetone mixtures) on silica gel columns, achieving yields of ~20-25% . Confirmation of stereochemical purity requires enzymatic assays (e.g., phospholipase A1/A2 specificity) or chiral chromatography .

Q. How is 3-Palmitoyl-sn-glycerol characterized structurally in research studies?

Structural elucidation relies on a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and thin-layer chromatography (TLC).

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify acyl chain positions and glycerol stereochemistry. For example, the sn-3 palmitoyl group shows distinct proton signals at δ 2.25–2.38 ppm (methylene adjacent to carbonyl) and δ 0.88 ppm (terminal methyl group) .

- MS : Electrospray ionization (ESI-MS) in negative mode confirms molecular weight (e.g., m/z 437.3 [M-H]<sup>−</sup>) .

- TLC : Rf values in solvent systems like CH2Cl2:MeOH (95:5) help assess purity and distinguish isomers .

Q. What is the biological significance of the sn-3 esterification position in glycerol derivatives?

The sn-3 configuration is critical for substrate recognition in lipid-metabolizing enzymes. For instance, mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) specifically oxidizes sn-3-acylated glycerol derivatives to produce superoxide/H2O2, a key signaling molecule in redox biology . In lipid biosynthesis, the sn-3 position is preferentially esterified by acyltransferases, influencing membrane asymmetry and signaling lipid production .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing 3-Palmitoyl-sn-glycerol from its positional isomers, and how are they addressed?

Positional isomers (e.g., sn-1 vs. sn-3 palmitoylation) are challenging due to identical molecular weights and similar physicochemical properties. Resolution strategies include:

- Enzymatic assays : Phospholipase A1 (hydrolyzes sn-1 acyl) or A2 (sn-2 acyl) can differentiate isomers by cleavage patterns .

- Chiral chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers based on stereospecific interactions .

- TLC-FID : Flame ionization detection coupled with TLC quantifies isomers in partial glyceride mixtures .

Q. How does 3-Palmitoyl-sn-glycerol participate in mitochondrial lipid metabolism, based on current research?

In mitochondria, 3-Palmitoyl-sn-glycerol derivatives are substrates for mGPDH, which transfers reducing equivalents to the electron transport chain. This process generates superoxide at rates comparable to complex I/III, particularly under conditions of high glycerol 3-phosphate and calcium concentrations . Additionally, sn-3 acylated glycerols are esterified via palmitoyl-CoA synthetase and glycerol phosphate acyltransferase, with the latter being rate-limiting in phosphatidate synthesis . Isotopic labeling (e.g., <sup>14</sup>C-palmitate) tracks incorporation into lysophosphatidate and neutral lipids, revealing tissue-specific metabolic flux .

Q. What enzymatic interactions govern the esterification and turnover of 3-Palmitoyl-sn-glycerol in cellular systems?

Key enzymes include:

- Palmitoyl-CoA synthetase : Activates free palmitate for esterification but is not rate-limiting under optimal substrate conditions .

- Glycerol phosphate acyltransferase (GPAT) : Catalyzes the sn-3 acylation of glycerol 3-phosphate, with activity modulated by Mg<sup>2+</sup> and CoA levels .

- Phospholipases : Hydrolyze 3-Palmitoyl-sn-glycerol into free fatty acids and glycerol, regulating lipid mediator production.

Studies using inhibitors (e.g., carnitine palmitoyltransferase inhibitors) and kinetic assays reveal that GPAT activity correlates strongly with phosphatidate synthesis rates, independent of palmitoyl-CoA pool size .

Methodological Considerations

- Synthetic purity : Monitor by <sup>31</sup>P NMR (for phosphorylated intermediates) and HPLC-MS .

- Metabolic tracing : Use <sup>3</sup>H/<sup>14</sup>C isotopic labels and autoradiography to quantify lipid turnover .

- Enzyme kinetics : Measure Vmax and Km under varying Mg<sup>2+</sup>/ATP concentrations to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.